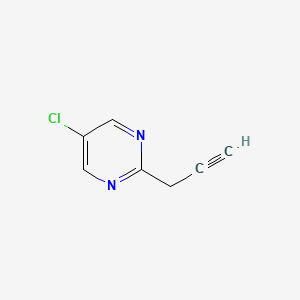

5-Chloro-2-prop-2-ynylpyrimidine

Description

5-Chloro-2-prop-2-ynylpyrimidine is a halogenated pyrimidine derivative featuring a chlorine atom at the 5-position and a propargyl (prop-2-ynyl) group at the 2-position of the pyrimidine ring. The propargyl substituent introduces a reactive alkyne moiety, enabling participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation or polymer synthesis . The chlorine atom enhances electrophilicity at the 4- and 6-positions, making the compound a versatile intermediate in medicinal chemistry and agrochemical synthesis.

Properties

Molecular Formula |

C7H5ClN2 |

|---|---|

Molecular Weight |

152.58 g/mol |

IUPAC Name |

5-chloro-2-prop-2-ynylpyrimidine |

InChI |

InChI=1S/C7H5ClN2/c1-2-3-7-9-4-6(8)5-10-7/h1,4-5H,3H2 |

InChI Key |

DSWFIPPNNQBQIC-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC1=NC=C(C=N1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-prop-2-ynylpyrimidine typically involves the reaction of 2-chloropyrimidine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of 5-Chloro-2-prop-2-ynylpyrimidine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-prop-2-ynylpyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by nucleophiles such as amines or thiols.

Cyclization Reactions: The prop-2-ynyl group can participate in cyclization reactions to form fused ring systems.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like primary or secondary amines, thiols, and alcohols in the presence of a base (e.g., sodium hydride) and solvents like acetonitrile or DMF.

Cyclization Reactions: Catalysts such as palladium or copper salts, often in the presence of ligands and solvents like toluene or ethanol.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.

Cyclization Reactions: Formation of fused heterocyclic compounds.

Oxidation and Reduction: Formation of oxides or reduced pyrimidine derivatives.

Scientific Research Applications

5-Chloro-2-prop-2-ynylpyrimidine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in the development of antiviral and anticancer agents.

Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.

Industry: Utilized in the production of agrochemicals and pharmaceuticals, contributing to the development of new materials and products.

Mechanism of Action

The mechanism of action of 5-Chloro-2-prop-2-ynylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The prop-2-ynyl group and chlorine atom play crucial roles in enhancing the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Key Observations :

- Reactivity : The propargyl group in 5-Chloro-2-prop-2-ynylpyrimidine distinguishes it from analogs with alkyl or aryl substituents (e.g., isopropyl, cyclopentyl), enabling unique applications in bioorthogonal chemistry.

- Solubility : Carboxylic acid derivatives (e.g., 5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxylic acid) exhibit improved aqueous solubility at high pH due to ionization, whereas cyclopentyl or benzyloxy analogs are more lipophilic .

- Biological Activity : Cyclopentylamine-substituted derivatives (e.g., CAS 2092329-39-8) are investigated for kinase inhibition, while benzyloxy-substituted variants may serve as intermediates for antiviral agents .

Physicochemical Properties

- Electronic Effects : The electron-withdrawing chlorine atom increases the electrophilicity of adjacent positions, facilitating nucleophilic aromatic substitution. Propargyl and benzyloxy groups exert contrasting electronic effects: propargyl is moderately electron-withdrawing via conjugation, while benzyloxy is electron-donating .

- Hydrogen Bonding : Carboxylic acid derivatives participate in strong hydrogen-bonding networks (e.g., with piperidine moieties in drug candidates), whereas propargyl-substituted pyrimidines rely on weaker van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.